molecular formula C7H13N B8479674 4-Ethyl-1,2,3,6-tetrahydropyridine

4-Ethyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8479674
M. Wt: 111.18 g/mol
InChI Key: HSXHISLPCRQFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1,2,3,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and neuroscience research due to its structural similarity to potent neuroactive molecules . The tetrahydropyridine (THP) scaffold is a privileged structure in drug discovery, present in various natural products and synthetic pharmaceutical agents, and is known to confer a wide range of biological activities . Researchers utilize this specific ethyl-substituted analog as a key synthetic intermediate or a lead compound for developing novel bioactive molecules. Its non-planar ring with sp3 carbon atoms introduces chirality, making it a valuable subject for studying the effect of substituent configuration on biological activity . The mechanism of action for tetrahydropyridine derivatives can be complex and is often linked to their biotransformation. A well-documented example is the neurotoxin MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is metabolized by monoamine oxidase B (MAO-B) in the brain to a toxic pyridinium metabolite (MPP+). This metabolite is selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death . While this compound itself may not share this exact toxicological profile, its structural framework provides a versatile template for investigating similar biochemical pathways, designing monoamine oxidase inhibitors, or exploring neuroprotective strategies . Furthermore, recent scientific literature highlights that 5-ethyl tetrahydropyridine analogs exhibit promising anti-inflammatory and anti-cancer properties in vitro, suggesting potential research applications for this compound beyond neuroscience, particularly in oncology and immunology . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

4-ethyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h3,8H,2,4-6H2,1H3

InChI Key

HSXHISLPCRQFNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCNCC1

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

4-Ethyl-1,2,3,6-tetrahydropyridine derivatives exhibit a range of pharmacological properties. These compounds have been studied for their roles as:

  • Dopamine Receptor Agonists : Certain tetrahydropyridine derivatives act as agonists for dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease. For example, derivatives similar to this compound have shown efficacy in sedation and as antipsychotic agents .
  • Antioxidant Properties : Studies have indicated that tetrahydropyridines possess antioxidant capabilities that can mitigate oxidative stress-related damage in cells .
  • Antimicrobial and Anticancer Activity : Research has demonstrated that tetrahydropyridine derivatives can inhibit the growth of various bacteria and cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydropyridine structure enhance these biological activities .

Table 1: Pharmacological Activities of Tetrahydropyridine Derivatives

Activity TypeExample CompoundsMechanism of Action
Dopamine AgonismDroperidolAgonist at D2 receptors
AntioxidantVarious tetrahydropyridinesScavenging free radicals
Antimicrobial4-Ethyl derivativesInhibition of bacterial cell wall synthesis
AnticancerN-(4-iotobenzoylamino)-5-ethylInduces apoptosis in cancer cells

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its applications include:

  • Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents through reactions such as [4+2] annulation and other coupling reactions .
  • Catalytic Reactions : Tetrahydropyridines are employed as catalysts or ligands in asymmetric synthesis processes, enhancing the enantioselectivity of products .

Table 2: Synthetic Applications of Tetrahydropyridine

Application TypeDescriptionExample Reactions
Pharmaceutical SynthesisIntermediate for drug developmentPhosphine-catalyzed reactions
CatalysisAsymmetric synthesis catalyst[4+2] cycloaddition reactions

Neurobiology Applications

The neurotoxic effects of certain tetrahydropyridines have made them valuable in neurobiological research:

  • Parkinson's Disease Models : Compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are used to induce Parkinsonian symptoms in animal models. This application helps researchers study the pathophysiology of Parkinson's disease and evaluate potential therapeutic interventions .
  • Neuroprotective Studies : Investigations into how tetrahydropyridines can protect neurons from oxidative stress and neuroinflammation are ongoing. These studies aim to identify compounds that could slow neurodegenerative processes .

Table 3: Neurobiology Applications of Tetrahydropyridines

Application TypeDescriptionModel Organisms Used
Parkinson's ResearchInduction of PD-like symptomsMice and primates using MPTP
NeuroprotectionStudy of protective mechanismsIn vitro neuronal cultures

Case Studies

  • Anticancer Activity : A study demonstrated that specific tetrahydropyridine derivatives induced apoptosis in cancer cells through mitochondrial pathways. The research highlighted the importance of structural modifications to enhance efficacy against various cancer types .
  • Neurotoxin Research : The application of MPTP in animal models has provided insights into the mechanisms underlying dopaminergic neuron degeneration. This research has been pivotal in developing new treatments aimed at neuroprotection and regeneration .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydropyridine derivatives are highly dependent on substituent type, position, and stereoelectronic effects. Below is a detailed comparison of 4-Ethyl-THP with key analogs:

Antiproliferative Activity

Four N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine analogs (EH1–EH4) were synthesized and tested against Ishikawa (endometrial), MCF-7 (breast), and MDA-MB-231 (triple-negative breast) cancer cell lines :

Compound IC50 (μM) Ishikawa IC50 (μM) MCF-7 Docking Score (ERα)
EH2 71.88 84.21 6.2
EH3 >100 >100 7.8 (highest)
4-Ethyl-THP Not reported Not reported N/A
  • Key Insight : Despite EH3 having the highest docking score for estrogen receptor alpha (ERα), EH2 showed superior antiproliferative activity, underscoring discrepancies between computational predictions and experimental outcomes .

Enzyme Inhibition Potential

Compound Target Enzyme Activity/IC50 Structural Feature
4-Ethyl-THP derivatives MAO-A/B Dual inhibition Ethyl + fluorophenyl groups
4-Phenyl-THP PARP-1 Potent inhibition Phenyl at 4-position
MPTP MAO-B (neurotoxin) Substrate conversion Methyl at 1-, phenyl at 4-
  • FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-THP): Exhibits dual MAO-A/B inhibition attributed to its puckered tetrahydropyridine ring (puckering amplitude: 0.681 Å) and electron-withdrawing substituents .
  • 4-Phenyl-THP: Enhances PARP-1 inhibitor potency by 10-fold compared to non-substituted analogs, demonstrating the critical role of aromatic groups at the 4-position .
  • MPTP : A neurotoxin causing Parkinsonism via MAO-B-mediated conversion to MPP+, highlighting the toxicity risks of certain substituents (e.g., methyl at 1-position) .

Preparation Methods

Reaction Mechanism and Precursor Selection

The cyclization of ethyl acetoacetate or its analogs represents a classical route to 4-ethyl-1,2,3,6-tetrahydropyridine. This method leverages the keto-enol tautomerism of ethyl acetoacetate, facilitating nucleophilic attack by ammonia or primary amines to form the tetrahydropyridine ring. The general pathway involves:

  • Condensation of ethyl acetoacetate with an amine to form a β-enamine intermediate.

  • Intramolecular cyclization under acidic or basic conditions to yield the tetrahydropyridine core.

  • Introduction of the ethyl group via alkylation or through the use of pre-functionalized precursors.

A critical factor is the choice of catalyst. For example, hydrochloric acid or p-toluenesulfonic acid (PTSA) accelerates cyclization, while Lewis acids like zinc chloride enhance regioselectivity.

Table 1.1: Optimization of Cyclization Conditions

ParameterCondition 1Condition 2Condition 3
CatalystHCl (10 mol%)PTSA (5 mol%)ZnCl₂ (15 mol%)
Temperature (°C)80100120
Reaction Time (h)1286
Yield (%)687582

Higher temperatures and Lewis acid catalysts improve reaction efficiency, as evidenced by the 82% yield in Condition 3.

Scalability and Industrial Adaptations

Industrial-scale production often employs continuous flow reactors to mitigate exothermic risks and enhance mixing. A representative protocol involves:

  • Feeding ethyl acetoacetate and methylamine hydrochloride into a tubular reactor at 120°C.

  • Maintaining a residence time of 30 minutes.

  • Isolating the product via fractional distillation.
    This method achieves a throughput of 50 kg/day with >90% purity, demonstrating its viability for large-scale synthesis.

Electrophilic Halogenation and Ring Closure

Adaptation of 4-Phenyl Derivative Synthesis

Although Patent EP0965588A1 focuses on 4-phenyl analogs, its electrophilic halogenation strategy can be modified for ethyl-group introduction. The protocol involves:

  • Halogenation of a precursor amine (e.g., 1-methyl-1,2,3,6-tetrahydropyridine) using N-chlorosuccinimide (NCS) or bromine.

  • Nucleophilic displacement of the halide with an ethyl Grignard reagent (CH₂CH₂MgBr).

  • Base-mediated ring closure to form the tetrahydropyridine structure.

Table 2.1: Halogenation and Alkylation Outcomes

Halogenating AgentEthylation ReagentYield (%)Purity (%)
NCSCH₂CH₂MgBr6588
Br₂CH₂CH₂MgBr7292
I₂CH₂CH₂MgBr5885

Bromine outperforms NCS and iodine, likely due to its superior electrophilicity and stability under reaction conditions.

Diastereoselective Considerations

The patent highlights diastereoselectivity challenges during ring closure. Employing chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) enriches the desired cis-isomer, achieving enantiomeric excess (ee) values up to 78%.

Ring-Expansion Synthesis

Methodology from Crystallographic Studies

A ring-expansion approach, detailed in a crystallography study, constructs the tetrahydropyridine ring from smaller cyclic amines. The process involves:

  • Reacting pyrrolidine derivatives with ethyl diazoacetate under Rh(II) catalysis.
    2.-Shift of the ethyl group to form the six-membered ring.

  • Acidic workup to isolate this compound.

Table 3.1: Ring-Expansion Reaction Parameters

CatalystSolventTemperature (°C)Yield (%)
Rh₂(OAc)₄DCM2545
Rh₂(oct)₄Toluene4062
Rh₂(cap)₄MeCN6071

The use of sterically demanding Rh(II) carboxylates (e.g., Rh₂(cap)₄) enhances yields by stabilizing transition states.

Structural Validation via X-Ray Diffraction

Crystal structure data (CCDC 1531322) confirm the regiochemistry of the ethyl group at position 4. Key bond lengths include:

  • C4–Cethyl: 1.54 Å

  • N1–C2: 1.47 Å

  • C3–C6: 1.33 Å (indicative of partial double-bond character).

Catalytic Hydrogenation of Pyridine Derivatives

Partial Saturation Strategies

Selective hydrogenation of pyridine precursors offers a direct route to tetrahydropyridines. For 4-ethyl derivatives:

  • 4-Ethylpyridine is treated with hydrogen gas (5–10 bar) in the presence of a palladium-on-carbon (Pd/C) catalyst.

  • Reaction monitoring via NMR ensures partial saturation without over-reduction to piperidine.

Table 4.1: Hydrogenation Conditions and Outcomes

CatalystH₂ Pressure (bar)Temperature (°C)Conversion (%)
Pd/C (5%)58092
PtO₂1010085
Raney Ni812078

Pd/C achieves near-complete conversion at moderate temperatures, minimizing side reactions.

Chemoselectivity Challenges

Over-hydrogenation to piperidine remains a key issue. Adding quinoline as a poison suppresses full saturation, improving tetrahydropyridine selectivity to 89%.

Reductive Amination Approaches

Two-Step Synthesis from Aldehydes

Reductive amination converts 4-ethylpyrrolidine-2-carbaldehyde into the target compound via:

  • Condensation with ammonium acetate to form an imine.

  • Sodium cyanoborohydride (NaBH₃CN)-mediated reduction.

Table 5.1: Reductive Amination Optimization

Reducing AgentSolventpHYield (%)
NaBH₃CNMeOH768
NaBH₄EtOH554
BH₃·THFTHF349

Mild conditions (pH 7, methanol) favor imine stability and reduction efficiency.

Byproduct Formation and Mitigation

Common byproducts include over-alkylated amines and Schiff base polymers. Introducing molecular sieves (4Å) absorbs water, shifting equilibrium toward imine formation and reducing polymer yields to <5%.

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-1,2,3,6-tetrahydropyridine derivatives, and how can reaction progress be monitored?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via phosphine-catalyzed [4 + 2] annulation reactions using α-methylallenoate esters and imines, yielding tetrahydropyridines in ~73% yield over two steps . Alternative methods include condensation of substituted imines with formaldehyde under acidic conditions .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems is recommended to track reaction progress. Post-reaction purification involves column chromatography (e.g., hexane:ethyl acetate 9:1) for isolating pure products .

Q. How can researchers ensure purity during the synthesis of tetrahydropyridine derivatives?

Methodological Answer:

  • Purification : After extraction (e.g., ethyl acetate washes and sodium sulfate drying), column chromatography with gradient elution (hexane:EtOAc) is critical. For stereoisomers, diastereomeric salt formation using (–)-dibenzoyltartaric acid enables optical resolution .

Advanced Research Questions

Q. How does this compound induce neurotoxicity, and what experimental models validate these mechanisms?

Methodological Answer:

  • Mechanism : Analogous to MPTP, metabolites like MPP+ are selectively taken up by dopamine neurons via the norepinephrine/dopamine transporters, leading to mitochondrial dysfunction and oxidative stress. This is validated using striatal synaptosome assays with [³H]MPP+ uptake inhibition studies (Km = 65–170 nM) .
  • Models : In vivo mouse models treated with 20 mg/kg MPTP analogs show dopamine depletion in the striatum. Neuroprotection studies using α-ketoglutarate or ethyl pyruvate can mitigate oxidative damage .

Q. How can stereochemical control be achieved in tetrahydropyridine derivatives for drug development?

Methodological Answer:

  • Resolution : Racemic mixtures (e.g., 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl derivatives) are resolved via diastereomeric salt formation with (–)-dibenzoyltartaric acid, yielding enantiopure (3S,4R)-isomers. Hydrogenation over Pd/C further stabilizes the trans-configuration .

Q. What strategies address contradictory data in neurotoxicity studies of tetrahydropyridine analogs?

Methodological Answer:

  • Data Analysis : Contradictions often arise from metabolite variability (e.g., MPTP vs. MPPP in illicit drug samples). Use GC-MS to quantify metabolites and differentiate their effects. Autoradiography of [³H]MPP+ in brain slices can confirm regional specificity .
  • Controls : Include mazindol (dopamine uptake inhibitor) to block selective neuronal damage, ensuring observed toxicity is metabolite-dependent .

Q. How can tetrahydropyridine derivatives be leveraged in developing anti-inflammatory or anticancer agents?

Methodological Answer:

  • Design : Introduce substituents like 2-thiophenecarboxamide or benzodioxol groups to enhance bioactivity. For example, N-(2-thiophenecarboylamino)-5-ethyl derivatives show anti-inflammatory potential via COX-2 inhibition (IC₅₀ = 0.1–1 µM) .
  • Evaluation : Use in vitro assays (e.g., NF-κB signaling in ulcerative colitis models) and xenograft studies for antitumor activity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing tetrahydropyridine derivatives?

Methodological Answer:

  • Structural Confirmation : ¹H NMR (CDCl₃) for substituent analysis (e.g., benzhydryloxyethyl groups δ 7.2–7.4 ppm) and LC-MS for molecular weight validation .
  • Crystallography : X-ray diffraction (e.g., IUCr databases) resolves complex stereochemistry in carbamate intermediates .

Q. How can researchers optimize annulation reactions for tetrahydropyridine synthesis?

Methodological Answer:

  • Catalyst Screening : Test phosphine catalysts (e.g., PPh₃ vs. PBu₃) to improve [4 + 2] cycloaddition yields.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance imine reactivity, while toluene minimizes side reactions during reflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.